Biotin-PEG12-TFP ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

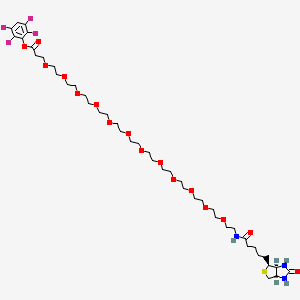

Biotin-PEG12-TFP ester is a biotinylation reagent that reacts with amine (-NH2) compounds to form stable amide bonds. The compound consists of biotin, a polyethylene glycol (PEG) spacer, and a tetrafluorophenyl (TFP) ester. The PEG spacer imparts water solubility to the biotinylated molecule, making it useful in various biochemical applications .

Mechanism of Action

Target of Action

Biotin-PEG12-TFP ester is a biotinylation reagent . Its primary targets are amine (-NH2) compounds . These compounds are abundant in biological systems, particularly in proteins where they are present in the side chains of lysine residues .

Mode of Action

This compound reacts with amine (-NH2) compounds to form stable amide bonds . This reaction is facilitated by the tetrafluorophenyl (TFP) ester group in the compound, which is more reactive towards amines . The result is a covalently bound biotin moiety, which can be recognized and bound by proteins like avidin and streptavidin .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the biotinylation of proteins . This process involves the covalent attachment of biotin to proteins, which can significantly enhance the functionality of the proteins. For instance, biotinylated antibodies can amplify signal, thereby increasing the sensitivity of many assays .

Pharmacokinetics

This property can enhance the bioavailability of the compound, as it facilitates its distribution in aqueous biological systems .

Result of Action

The result of this compound’s action is the formation of biotinylated molecules . These molecules have enhanced functionality, as the biotin group is relatively small and typically allows the biotinylated proteins to retain their biological activity . Furthermore, biotinylated proteins can be purified using immobilized streptavidin, avidin, or NeutrAvidin Protein affinity resins and detected in ELISA .

Action Environment

The action of this compound is influenced by environmental factors such as pH. The compound has optimal reactivity in the pH range of 7.5 – 8.5 . Additionally, the TFP ester group is more hydrolytically stable than the corresponding NHS ester, providing better labeling of peptides, proteins, and other biomolecules .

Biochemical Analysis

Biochemical Properties

Biotin-PEG12-TFP ester plays a crucial role in biochemical reactions by facilitating the covalent attachment of biotin to various biomoleculesThe TFP ester moiety of this compound reacts with free primary amines, such as those on the side chain of lysine residues in proteins, forming a stable amide bond . This interaction allows for the efficient labeling of peptides, proteins, and other biomolecules without causing protein aggregation . The biotin moiety of this compound is used in various applications, including affinity chromatography, enzyme-linked immunosorbent assays (ELISA), and pull-down assays .

Cellular Effects

This compound influences various cellular processes by enabling the biotinylation of proteins and other biomolecules. This biotinylation can affect cell signaling pathways, gene expression, and cellular metabolism. For example, biotinylated proteins can be used to study protein-protein interactions, track protein localization, and monitor changes in protein expression levels . The presence of the biotin moiety allows for the specific binding of biotinylated molecules to avidin or streptavidin, facilitating the detection and analysis of these molecules in cellular assays .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a stable amide bond between the TFP ester moiety and primary amines on biomolecules. This reaction occurs under mild conditions, typically at a pH range of 7.5 to 8.5, and results in the covalent attachment of the biotin moiety to the target molecule . The biotinylated molecules can then interact with avidin or streptavidin, which have a high affinity for biotin, allowing for the specific detection and isolation of these molecules . This mechanism is widely used in various biochemical and molecular biology applications, including protein purification, immunoassays, and cell imaging .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The TFP ester moiety of this compound is more hydrolytically stable than NHS esters, providing better long-term stability in aqueous environments . The compound should be stored under appropriate conditions to prevent degradation and maintain its reactivity. Long-term studies have shown that this compound can be used for extended periods without significant loss of activity, making it suitable for various in vitro and in vivo applications .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower dosages, the compound effectively biotinylates target biomolecules without causing adverse effects. At higher dosages, there may be threshold effects, including potential toxicity or adverse reactions . It is essential to optimize the dosage of this compound in animal studies to achieve the desired biotinylation without causing harm to the animals .

Metabolic Pathways

This compound is involved in metabolic pathways related to biotinylation. The compound interacts with enzymes and cofactors that facilitate the covalent attachment of biotin to target biomolecules . This interaction can affect metabolic flux and metabolite levels, particularly in pathways involving biotin-dependent enzymes . The biotin moiety of this compound can also be used to study the metabolism of biotinylated molecules and their role in cellular processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The polyethylene glycol (PEG) linker of this compound enhances its solubility and stability, allowing for efficient transport and distribution in biological systems . The biotin moiety can also facilitate the specific localization of biotinylated molecules to target tissues or cellular compartments through interactions with avidin or streptavidin .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The biotin moiety can direct biotinylated molecules to specific compartments or organelles within the cell, depending on the presence of targeting signals . This localization can affect the activity and function of the biotinylated molecules, allowing for the study of their roles in various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG12-TFP ester involves the conjugation of biotin with a PEG spacer, followed by the attachment of the TFP ester. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions. The PEG spacer is activated with TFP ester, which reacts with the primary amine group of biotin to form the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent purification steps, including chromatography, to ensure high purity and yield. The product is then lyophilized and stored under controlled conditions to maintain stability .

Chemical Reactions Analysis

Types of Reactions: Biotin-PEG12-TFP ester primarily undergoes substitution reactions. The TFP ester group reacts with primary amines to form stable amide bonds. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .

Common Reagents and Conditions:

Reagents: Primary amines, such as lysine residues in proteins.

Conditions: The reaction is typically carried out in a buffered aqueous solution at a pH range of 7.5 to 8.5.

Major Products: The major product of the reaction is a biotinylated molecule, where the biotin-PEG12 moiety is covalently attached to the target molecule via an amide bond .

Scientific Research Applications

Biotin-PEG12-TFP ester has a wide range of applications in scientific research:

Chemistry: Used as a crosslinker in the synthesis of bioconjugates and polymers.

Biology: Facilitates the labeling of proteins, peptides, and other biomolecules for detection and purification.

Medicine: Employed in the development of diagnostic assays and targeted drug delivery systems.

Industry: Utilized in the production of biotinylated reagents for various biochemical assays

Comparison with Similar Compounds

Azido-dPEG12-TFP ester: Similar in structure but contains an azide group instead of biotin, used for click chemistry applications.

DBCO-dPEG12-TFP ester: Contains a dibenzylcyclooctyne (DBCO) group, used for copper-free click chemistry.

Uniqueness: Biotin-PEG12-TFP ester is unique due to its biotin moiety, which allows for strong and specific binding to avidin or streptavidin. This property makes it highly valuable in applications requiring biotin-avidin interactions, such as affinity purification and detection assays .

Properties

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H69F4N3O16S/c44-33-31-34(45)40(47)42(39(33)46)66-38(52)5-7-54-9-11-56-13-15-58-17-19-60-21-23-62-25-27-64-29-30-65-28-26-63-24-22-61-20-18-59-16-14-57-12-10-55-8-6-48-37(51)4-2-1-3-36-41-35(32-67-36)49-43(53)50-41/h31,35-36,41H,1-30,32H2,(H,48,51)(H2,49,50,53)/t35-,36-,41-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTIPJSYUMZZNU-XRBIJUOGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=CC(=C3F)F)F)F)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=CC(=C3F)F)F)F)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H69F4N3O16S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

992.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

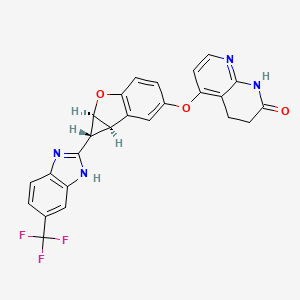

![(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B606052.png)

![Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)-](/img/structure/B606057.png)